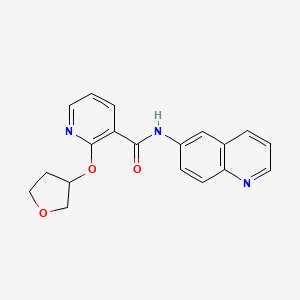
N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as QF-3, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QF-3 is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, and sirtuin 2 (SIRT2), which is involved in cellular metabolism and aging.
Mécanisme D'action
QF-3 is a potent inhibitor of N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, which are involved in several cellular processes. N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is involved in DNA repair, and inhibition of N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide leads to the accumulation of DNA damage, ultimately resulting in cell death. SIRT2 is involved in cellular metabolism and aging, and inhibition of SIRT2 has been linked to several disease states, including cancer and neurodegenerative diseases. QF-3 has been shown to inhibit both N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, making it a promising therapeutic agent for several diseases.
Biochemical and Physiological Effects:
QF-3 has been shown to have several biochemical and physiological effects, including the inhibition of N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, which are involved in DNA repair and cellular metabolism, respectively. QF-3 has also been shown to induce cell death in cancer cells and protect against neurodegeneration in preclinical studies. QF-3 has also been shown to improve glucose metabolism and reduce inflammation in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
QF-3 has several advantages for lab experiments, including its potency and specificity for N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2. QF-3 has also been shown to have a favorable pharmacokinetic profile, making it a promising therapeutic agent for several diseases. However, QF-3 has some limitations for lab experiments, including its complex synthesis method and limited availability.
Orientations Futures
There are several future directions for research on QF-3, including the development of more efficient synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of its molecular targets and downstream effects. QF-3 has also shown promising results in combination with other therapeutic agents, and further studies are needed to optimize its use in combination therapy. Additionally, QF-3 has potential applications in several other diseases, including autoimmune disorders and infectious diseases, and further studies are needed to explore its therapeutic potential in these areas.
Méthodes De Synthèse
The synthesis of QF-3 involves several steps, including the synthesis of the quinoline and tetrahydrofuran moieties, followed by their coupling to form the final product. The synthesis of QF-3 is a complex process that requires expertise in organic chemistry and access to specialized equipment. Several research groups have successfully synthesized QF-3 using different methods, and the most common approach involves the use of palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
QF-3 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, neurodegenerative diseases, and metabolic disorders. QF-3 has been shown to inhibit N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, which are involved in DNA repair and cellular metabolism, respectively. Inhibition of these enzymes has been linked to several disease states, and QF-3 has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
2-(oxolan-3-yloxy)-N-quinolin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(22-14-5-6-17-13(11-14)3-1-8-20-17)16-4-2-9-21-19(16)25-15-7-10-24-12-15/h1-6,8-9,11,15H,7,10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJHODBZLYUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

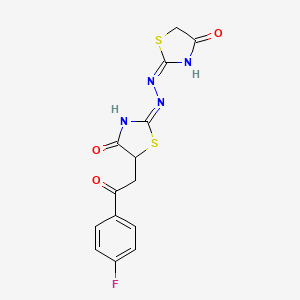
![5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2791493.png)
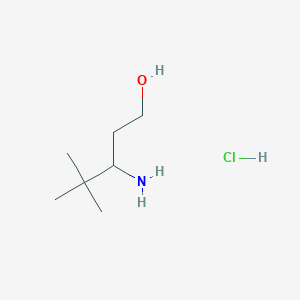
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)
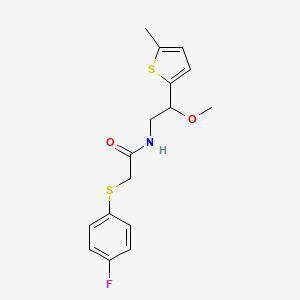

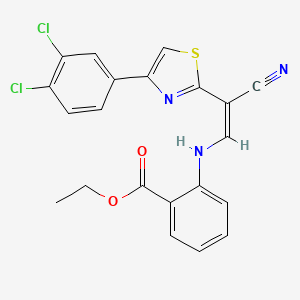
![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole](/img/structure/B2791504.png)

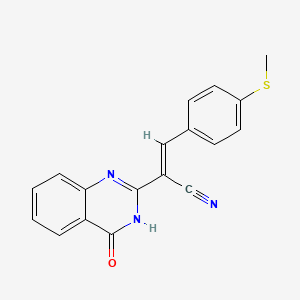
![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)
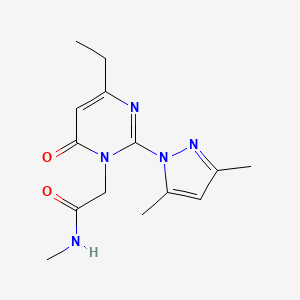
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)
